4-Methyl-2-pentanone, O, O', O''-(ethenyl silylidyne) trioxime
Overview
Description
4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime is a chemical compound with the molecular formula C20H39N3O3Si and a molecular weight of 397.63 g/mol . It is also known by its CAS number 156145-64-1 . This compound is characterized by its unique structure, which includes a silylidyne group bonded to three oxime groups and a 4-methyl-2-pentanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime typically involves the reaction of 4-methyl-2-pentanone oxime with a silylidyne precursor under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the silylidyne-oxime linkage . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes . The raw materials are mixed in a reactor, and the reaction is monitored to maintain optimal conditions . After the reaction is complete, the product is purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The silylidyne group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted silylidyne compounds .
Scientific Research Applications
4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime exerts its effects involves its interaction with specific molecular targets . The oxime groups can form hydrogen bonds with target molecules, while the silylidyne group can participate in covalent bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-pentanone, O, O’, O’'-(methyl silylidyne) trioxime
- 4-Methyl-2-pentanone, O, O’, O’'-(propyl silylidyne) trioxime
Uniqueness
4-Methyl-2-pentanone, O, O’, O’'-(ethenyl silylidyne) trioxime is unique due to its ethenyl silylidyne group, which imparts distinct chemical properties and reactivity compared to its methyl and propyl analogs . This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(E)-N-[ethenyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxy-4-methylpentan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O3Si/c1-11-27(24-21-18(8)12-15(2)3,25-22-19(9)13-16(4)5)26-23-20(10)14-17(6)7/h11,15-17H,1,12-14H2,2-10H3/b21-18+,22-19+,23-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWZDLBDOIOSJW-MHEVQLQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO[Si](C=C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)C=C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156145-64-1 | |
Record name | 2-Pentanone, 4-methyl-, O,O',O''-(ethenylsilylidyne)trioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.